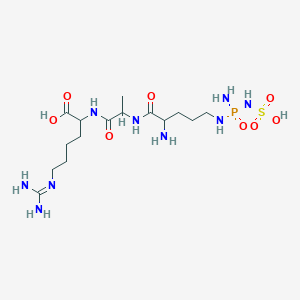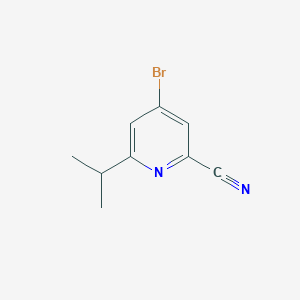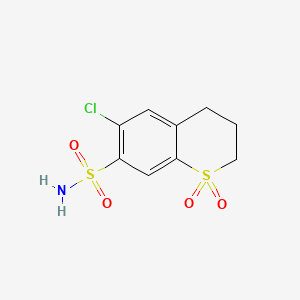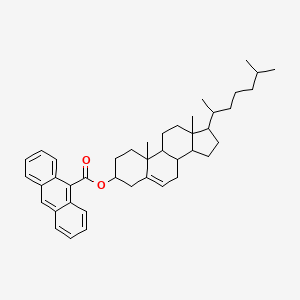
Methyl tridecanoate-d25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tridecanoate-d25 is a deuterium-labeled compound, specifically a deuterated form of methyl tridecanoate. It has the chemical formula C14H3D25O2 and a molecular weight of 253.52 g/mol . This compound is used primarily in scientific research due to its unique properties imparted by the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl tridecanoate-d25 is synthesized by incorporating deuterium into methyl tridecanoate. The process typically involves the esterification of tridecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and tridecanoic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl tridecanoate-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid-d25.
Reduction: Reduction of this compound can yield tridecanol-d25.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Tridecanoic acid-d25.
Reduction: Tridecanol-d25.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl tridecanoate-d25 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Investigated for its potential in studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and in the study of environmental fate of chemicals
Mécanisme D'action
Methyl tridecanoate-d25 exerts its effects primarily through its incorporation into biological systems as a labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the metabolic pathways and interactions of the compound in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tridecanoate: The non-deuterated form of the compound.
Methyl dodecanoate-d25: Another deuterated fatty acid ester with a shorter carbon chain.
Methyl tetradecanoate-d25: A deuterated fatty acid ester with a longer carbon chain.
Uniqueness
Methyl tridecanoate-d25 is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful for studies requiring precise tracking of fatty acid metabolism and interactions. Its moderate inhibition of β-amyloid aggregation and weak inhibition of acetylcholinesterase also add to its distinct properties .
Propriétés
Formule moléculaire |
C14H28O2 |
|---|---|
Poids moléculaire |
253.52 g/mol |
Nom IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Clé InChI |
JNDDPBOKWCBQSM-FODBGFCHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


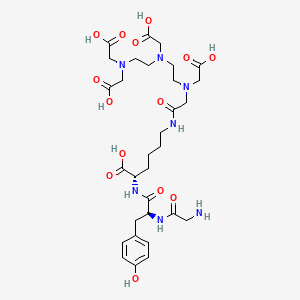
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)
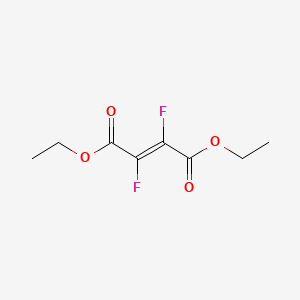
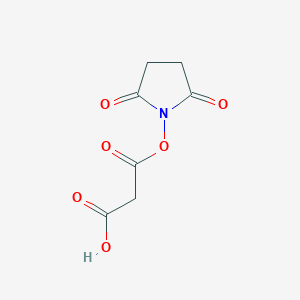
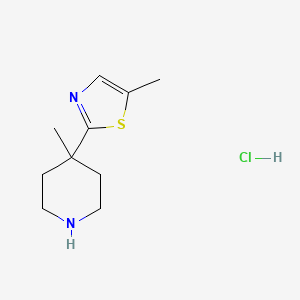
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)
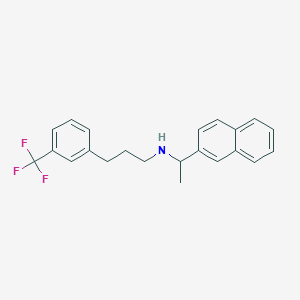
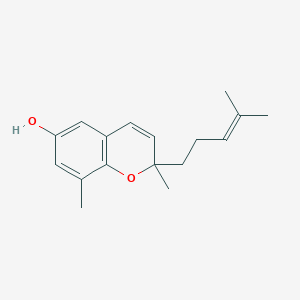
![tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate](/img/structure/B12303004.png)
